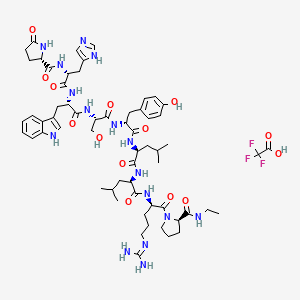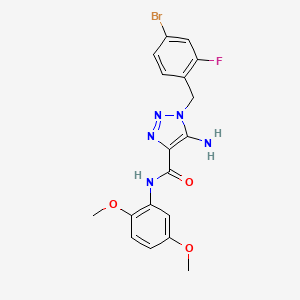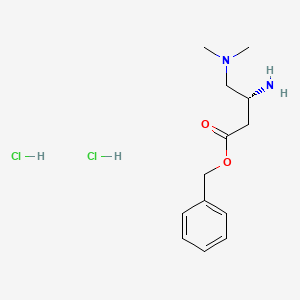
(R)-benzyl 3-amino-4-(dimethylamino)butanoate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-benzyl 3-amino-4-(dimethylamino)butanoate dihydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of both amino and dimethylamino functional groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-amino-4-(dimethylamino)butanoate dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide, 3-amino-4-(dimethylamino)butanoic acid, and hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained with high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the final compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of ®-benzyl 3-amino-4-(dimethylamino)butanoate dihydrochloride may involve large-scale reactors and automated processes to ensure consistent quality and efficiency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the reaction progress and verifying the purity of the final product.
化学反応の分析
Types of Reactions
®-benzyl 3-amino-4-(dimethylamino)butanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.
科学的研究の応用
®-benzyl 3-amino-4-(dimethylamino)butanoate dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including heterocycles and natural products.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of ®-benzyl 3-amino-4-(dimethylamino)butanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. These interactions can modulate various biological processes, such as enzyme activity, receptor binding, and signal transduction.
類似化合物との比較
Similar Compounds
®-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride: This compound shares a similar amino and butanoic acid structure but differs in the presence of trifluoro-phenyl group.
3-amino-4,4-dimethyl lithocholic acid derivatives: These compounds have similar amino and dimethyl groups but differ in their lithocholic acid backbone.
Uniqueness
®-benzyl 3-amino-4-(dimethylamino)butanoate dihydrochloride is unique due to its specific combination of functional groups and chiral center, which contribute to its distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and industrial processes.
特性
分子式 |
C13H22Cl2N2O2 |
|---|---|
分子量 |
309.2 g/mol |
IUPAC名 |
benzyl (3R)-3-amino-4-(dimethylamino)butanoate;dihydrochloride |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-15(2)9-12(14)8-13(16)17-10-11-6-4-3-5-7-11;;/h3-7,12H,8-10,14H2,1-2H3;2*1H/t12-;;/m1../s1 |
InChIキー |
NGCJFDXSIDJWIR-CURYUGHLSA-N |
異性体SMILES |
CN(C)C[C@@H](CC(=O)OCC1=CC=CC=C1)N.Cl.Cl |
正規SMILES |
CN(C)CC(CC(=O)OCC1=CC=CC=C1)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


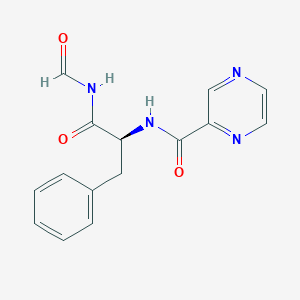

![(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]butanamide](/img/structure/B13845951.png)
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-4H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B13845969.png)
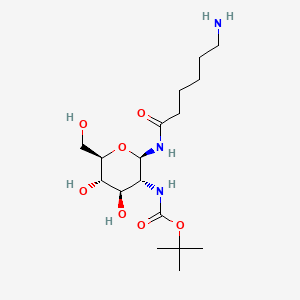
![5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine](/img/structure/B13845979.png)
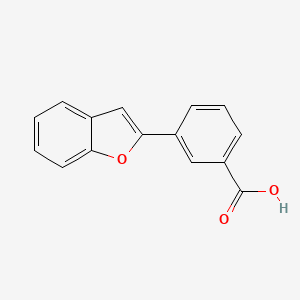
![(1S,2R,18R,19R,22S,25R,40S)-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B13845985.png)
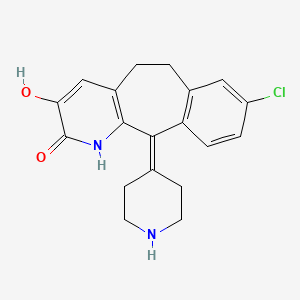
![{4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester](/img/structure/B13845997.png)
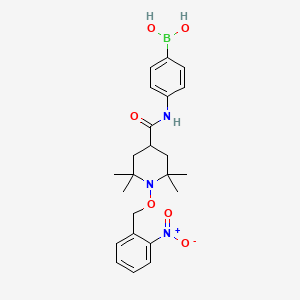
![(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B13846006.png)
